molecular formula C30H27ClFN5O3 B607340 Epertinib CAS No. 908305-13-5

Epertinib

Katalognummer B607340
CAS-Nummer: 908305-13-5
Molekulargewicht: 560.0264
InChI-Schlüssel: IBCIAMOTBDGBJN-NRLRZRKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epertinib (S-222611) is a dual inhibitor of EGFR and ERBB2 (HER2), leading to decreased kinase activity and potentially inhibiting growth of tumors expressing EGFR or ERBB2 (HER2) . It is a potent, orally active, reversible, and selective tyrosine kinase inhibitor of EGFR, HER4 and HER2 .


Molecular Structure Analysis

Epertinib has a molecular formula of C30H27ClFN5O3 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

Epertinib has been studied for its distribution in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry . The concentration of Epertinib in brain metastasis was found to be significantly higher than that of other similar drugs .


Physical And Chemical Properties Analysis

Epertinib has a molecular weight of 560.02 . The hydrochloride form of Epertinib has a molecular weight of 596.48 . It is recommended to be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Wissenschaftliche Forschungsanwendungen

  • Epertinib in Metastatic Breast Cancer : A study by Macpherson et al. (2019) explored the safety, tolerability, and efficacy of epertinib combined with trastuzumab, with or without chemotherapy, in patients with HER2-positive metastatic breast cancer. The study found that epertinib was well-tolerated and showed promising antitumor activity, particularly in patients who had been previously treated with other HER2-directed therapies.

  • Distribution in Brain Metastasis : Tanaka et al. (2018) conducted a study focusing on the distribution of epertinib in brain metastases from HER2-positive breast cancer. They found that epertinib concentration in brain metastasis was significantly higher than that of a comparative drug, lapatinib, suggesting its potential as a therapeutic agent for breast cancer with brain metastasis.

  • Safety and Activity in Solid Tumors : Research by Arkenau et al. (2018) on epertinib in patients with solid tumors expressing EGFR or HER2 revealed that the drug was well-tolerated and showed antitumor activity, especially in heavily pretreated HER2-positive breast and upper gastrointestinal cancer patients.

Safety And Hazards

Epertinib is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIAMOTBDGBJN-NRLRZRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epertinib

CAS RN

908305-13-5
Record name Epertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
70
Citations
Y Tanaka, M Hirata, S Shinonome, M Torii, K Nezasa… - Scientific reports, 2018 - nature.com
… Based on the pharmacokinetic studies of epertinib and … 50 mg/kg epertinib or lapatinib in the IVMs (epertinib: BR2 and BR3 … of epertinib in the IVM, we examined the effect of epertinib on …
Number of citations: 34 www.nature.com
IR Macpherson, P Spiliopoulou… - Breast Cancer …, 2020 - breast-cancer-research …
… expansion cohort (epertinib plus trastuzumab). In the arm C expansion cohort (epertinib plus … We observed safety, tolerability and encouraging antitumour activity of epertinib combined …
HT Arkenau, A Italiano, G Mak, M Toulmonde… - European Journal of …, 2018 - Elsevier
… in mouse xenograft models, epertinib showed more prolonged … Oral epertinib was well tolerated at doses ranging from 100 … We now report an extended study of epertinib in patients with …
Number of citations: 6 www.sciencedirect.com
SH Mirmajidi, C Irajie, A Savardashtaki… - Journal of Molecular …, 2023 - Springer
… It is followed by RapJ-golvatinib, RapJ-linifanib, RapJ-epertinib, and RapJ-infigratinib with an average number of hydrogen bonds of 4.74, 3.83, 3.02, and 2.82, respectively (Table 3). …
Number of citations: 1 link.springer.com
ML Spruill, M Maletic-Savatic, H Martin, F Li… - Biochemical …, 2022 - Elsevier
Mass spectrometry imaging (MSI) is emerging as a powerful analytical tool for detection, quantification, and simultaneous spatial molecular imaging of endogenous and exogenous …
Number of citations: 13 www.sciencedirect.com
PS Dhiwar, GSP Matada, NM Raghavendra… - Medicinal Chemistry …, 2022 - Springer
… Epertinib was shown to be three to five times more powerful than Lapatinib [34, 35]. The … The reduction of brain metastasis was observed after the treatment of Epertinib among the …
Number of citations: 3 link.springer.com
M Liu, Y Xu - Disease Markers, 2022 - hindawi.com
Background. Melanomas are skin malignant tumors that arise from melanocytes which are primarily treated with surgery, chemotherapy, targeted therapy, immunotherapy, radiation …
Number of citations: 5 www.hindawi.com
J Yan, Z Liu, S Du, J Li, L Ma, L Li - Precision Medicine, 2020 - Springer
… Epertinib is an effective inhibitor of HER2, EGFR, and HER4. It was reported that daily oral Epertinib intake combined with trastuzumab, or with trastuzumab plus capecitabine have …
Number of citations: 26 link.springer.com
Q He, C Sun, J Liu, Y Pan - TrAC Trends in Analytical Chemistry, 2021 - Elsevier
… In the lung cancer model, the concentration of epertinib in brain metastasis was … of epertinib in brain metastasis was over 10 times higher than that of lapatinib. Furthermore, the epertinib …
Number of citations: 16 www.sciencedirect.com
MFFV Batista, I Eiriz, A Fitzpatrick, F Le Du, S Braga… - Breast Care, 2022 - karger.com
… To our knowledge, human data are only available from a phase I/II study of epertinib with … A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with …
Number of citations: 1 karger.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.